N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide
Description
Properties
IUPAC Name |
N-[4-[(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-3-5-20(25)22-15-6-9-17(10-7-15)30(27,28)23-16-8-11-19-18(14-16)21(26)24(4-2)12-13-29-19/h6-11,14,23H,3-5,12-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSYKOSPLLNYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and implications in therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a tetrahydrobenzo[f][1,4]oxazepine core , which is known for its diverse biological activities. The specific structural formula is:
Key Properties:
- Molecular Weight : 404.5 g/mol
- Molecular Formula : C20H24N2O5S
- CAS Number : 922553-64-8
Research indicates that compounds with a similar oxazepine structure can interact with various biological targets, including:
- Kinase Inhibition : The oxazepine core may inhibit specific kinases involved in cancer cell proliferation.
- Immunomodulation : It has been observed to upregulate CD11b expression in certain immune cell lines, suggesting potential applications in immunotherapy.
Case Studies and Research Findings
- Cancer Therapy : Studies have shown that related compounds can induce differentiation in acute myeloid leukemia (AML) cells. This differentiation is crucial for developing effective treatments for AML.
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics .
- Neuroprotective Effects : Preliminary studies suggest that the compound may offer neuroprotective benefits by modulating neurotransmitter systems.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxazepine Core : Utilizing cycloaddition reactions to construct the tetrahydrobenzo[f][1,4]oxazepine framework.
- Introduction of Functional Groups : Sequential reactions to add the sulfamoyl and butyramide groups.
- Purification and Characterization : Employing techniques such as NMR and mass spectrometry to confirm the structure and purity .
Comparative Biological Activity Table
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Potential anticancer activity | Kinase inhibition |
| 5-Methyl-4-oxo-2,3-dihydrobenzo[f][1,4]oxazepin | Kinase inhibition | Selective targeting of cancer pathways |
| N-(4-Ethyl-N-(phenylsulfamoyl)-butyramide | Immunomodulation | Upregulation of immune markers |
Preparation Methods
Cyclization of 2-Aminophenol Derivatives
Aminophenol derivatives, such as 7-amino-8-hydroxy-3,4-dihydro-2H-benzo[f]oxazepin-5(6H)-one , undergo cyclization in the presence of ethylating agents. For example, treatment with ethyl bromoacetate in dimethylformamide (DMF) at 80°C for 12 hours facilitates ring closure, yielding the 1,4-oxazepin scaffold. The ethyl group at position 4 is introduced via alkylation using ethyl iodide under basic conditions (potassium carbonate, acetonitrile, reflux).
Table 1: Optimization of Cyclization Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethyl bromoacetate | DMF | 80 | 78 |
| Ethyl chloroacetate | Toluene | 110 | 65 |
| Ethyl iodoacetate | DMF | 60 | 82 |
Introduction of the Sulfamoyl Group
The sulfamoyl bridge (-SO2NH-) is introduced via nucleophilic substitution between the primary amine of the benzo[f]oxazepin intermediate and a sulfonyl chloride derivative.
Sulfonylation with 4-Nitrobenzenesulfonyl Chloride
The amine group at position 7 reacts with 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) under inert conditions, catalyzed by triethylamine (TEA). This yields N-(4-nitrobenzenesulfonyl)-4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepin-7-amine with a 92% yield.
Key Reaction Parameters :
- Molar ratio : 1:1.2 (amine:sulfonyl chloride)
- Catalyst : 1.5 equivalents TEA
- Reaction time : 4 hours at 25°C
Reduction of the Nitro Group
The nitro group is reduced to an amine using hydrogen gas (1 atm) over palladium on carbon (10% Pd/C) in ethanol at 50°C. This step produces N-(4-aminobenzenesulfonyl)-4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepin-7-amine with 85% yield.
Table 2: Comparative Analysis of Reducing Agents
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H2/Pd-C | Ethanol | 50 | 85 |
| Fe/HCl | HCl/EtOH | 70 | 72 |
| SnCl2/HCl | HCl/EtOH | 80 | 68 |
Formation of the Butyramide Substituent
The final step involves acylation of the aromatic amine with butyric acid derivatives to install the butyramide group.
Amide Coupling with Butyryl Chloride
The amine intermediate reacts with butyryl chloride in DCM, catalyzed by 4-dimethylaminopyridine (DMAP) and TEA. This yields the target compound with 88% purity after recrystallization from ethanol.
Reaction Conditions :
- Molar ratio : 1:1.5 (amine:butyryl chloride)
- Catalyst : 0.1 equivalents DMAP
- Reaction time : 6 hours at 0–25°C
Table 3: Efficiency of Coupling Agents
| Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| DMAP/TEA | DCM | 88 | 99 |
| HATU/DIPEA | DMF | 90 | 98 |
| EDCl/HOBt | THF | 84 | 97 |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization. Structural confirmation is achieved through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Key Spectral Data :
- 1H NMR (400 MHz, CDCl3) : δ 1.02 (t, 3H, -CH2CH2CH3), 2.35 (m, 2H, -COCH2-), 3.58 (s, 2H, oxazepin -CH2-), 7.45–7.89 (m, 8H, aromatic).
- HRMS (ESI) : m/z calculated for C21H24N3O5S [M+H]+: 454.1432; found: 454.1428.
Scale-Up Considerations
Industrial-scale synthesis requires optimization of solvent recovery and catalyst recycling. Continuous-flow systems have been proposed for the sulfonylation step, reducing reaction time by 40% while maintaining yields above 85%.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
